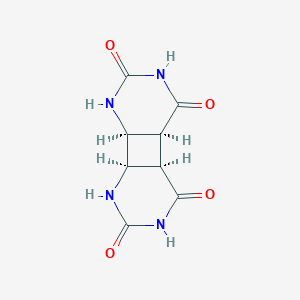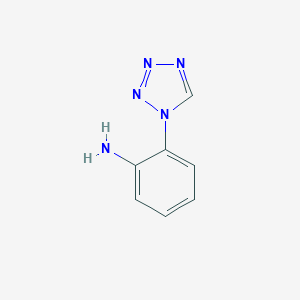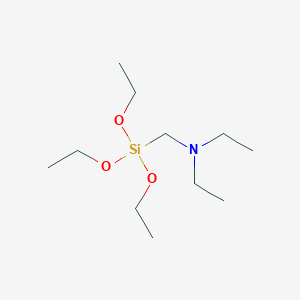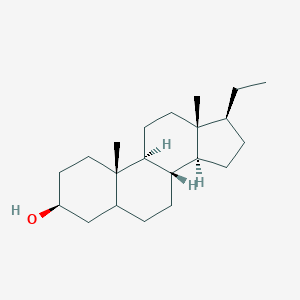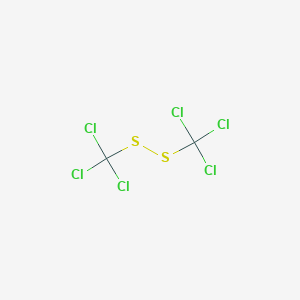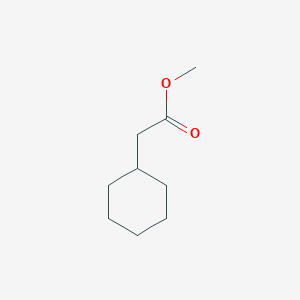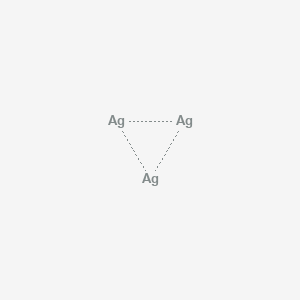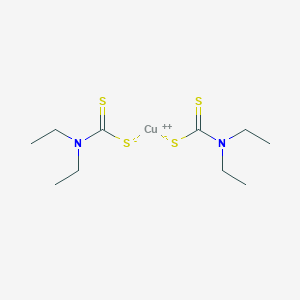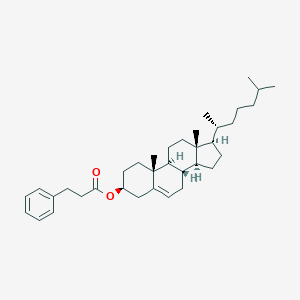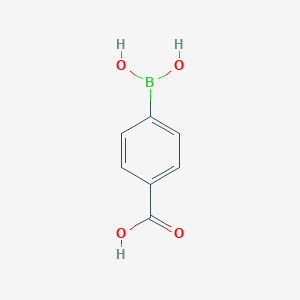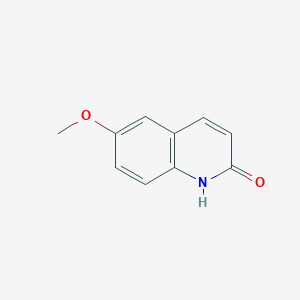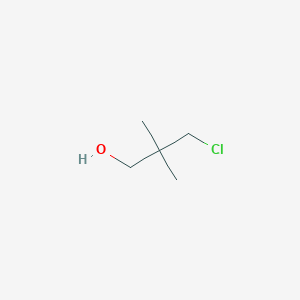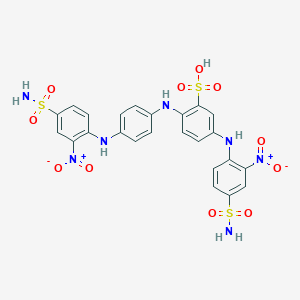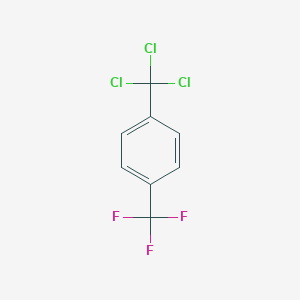
1-(Trichloromethyl)-4-(trifluoromethyl)benzene
説明
Synthesis Analysis
The synthesis of benzene derivatives, including those with trichloromethyl and trifluoromethyl groups, often involves catalytic processes or reactions utilizing specific reagents for functional group introduction. For instance, the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been reported as a potent combination of reagents for activating thioglycosides, illustrating the methodologies that might be adapted for synthesizing complex benzene derivatives (Crich and Smith, 2001). Such synthetic approaches are crucial for the development of compounds with specific and functional chemical groups.
Molecular Structure Analysis
The molecular structure of benzene derivatives is pivotal in determining their chemical behavior and properties. The study of compounds such as 1,3,5-tris(trifluoromethyl)benzene through gas-phase electron diffraction and quantum chemical calculations provides insight into the structural characteristics of benzene derivatives with halogenated methyl groups (Kolesnikova et al., 2014). These investigations reveal the impact of substituents on the benzene ring geometry and electron distribution, which are essential for understanding the chemical behavior of "1-(Trichloromethyl)-4-(trifluoromethyl)benzene".
Chemical Reactions and Properties
The reactivity of benzene derivatives, including "1-(Trichloromethyl)-4-(trifluoromethyl)benzene", is influenced by the nature of their substituents. For example, the presence of trifluoromethyl groups can significantly affect the compound's reactivity towards nucleophilic and electrophilic attacks, as demonstrated in studies of related compounds (Hu et al., 2008). Understanding these chemical reactions is crucial for the synthesis and application of such compounds in organic chemistry.
科学的研究の応用
Synthesis of Polychloro(trifluoromethyl)benzenes and Polychloro(trichloromethyl)benzenes : These compounds have been prepared by treating polychlorobenzenes with CCl3F and AlCl3, demonstrating a method for creating trifluoromethyl and trichloromethyl derivatives (Riera, Castaǹer, Carilla, & Robert, 1989).
Catalytic Trifluoromethylation of Aromatic Compounds : Methyltrioxorhenium acts as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents. This process includes the involvement of radical species and shows potential in organic synthesis (Mejía & Togni, 2012).
Synthesis of Fluorine-Containing Polyetherimide : The synthesis of 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, which leads to novel fluorine-containing polyetherimide, is an example of its application in material sciences. This involves reactions with hydroquinone and 2-chloro-5-nitrobenzene trifluoride (Yu Xin-hai, 2010).
Regioselective Synthesis of Triazoles : A method for synthesizing 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles has been developed, demonstrating its use in creating complex organic compounds (Hu, Zhang, Ding, Lei, & Zhang, 2008).
Synthesis of 1,3,5-Tris(hydrogensulfato) Benzene as a Catalyst : This synthesis, involving reactions of phloroglucinol and chlorosulfonic acid, showcases its use as a catalyst in organic synthesis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Electrochemical Fluorination of Trifluoromethyl-substituted Benzenes : This study involves the fluorination of benzenes with trifluoromethyl groups, relevant in the field of electrochemistry and material synthesis (Yonekura, Nagase, Baba, Kodaira, & Abe, 1976).
特性
IUPAC Name |
1-(trichloromethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFZDVDWIVFEEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161056 | |
| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
13947-96-1 | |
| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13947-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013947961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70161056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(trichloromethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



